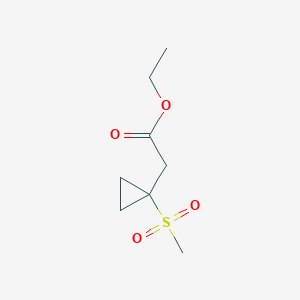
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with a methylsulfonyl group and an ethyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate typically involves the cyclopropanation of an appropriate precursor followed by sulfonylation and esterification reactions. One common method includes:
Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation using a reagent like diazomethane or a metal-catalyzed reaction.
Sulfonylation: The cyclopropyl intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Esterification: Finally, the resulting sulfonylated cyclopropyl compound is esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted cyclopropyl compounds
Scientific Research Applications
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ester group can undergo hydrolysis to release the active cyclopropyl intermediate, which can then interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(1-(methylsulfonyl)cyclopropyl)propanoate
- Mthis compound
- Ethyl 2-(1-(methylsulfonyl)cyclopropyl)butanoate
These compounds share similar structural features but differ in their ester or alkyl chain lengths, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific ester group and cyclopropyl ring, which confer distinct properties and applications.
Properties
Molecular Formula |
C8H14O4S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
ethyl 2-(1-methylsulfonylcyclopropyl)acetate |
InChI |
InChI=1S/C8H14O4S/c1-3-12-7(9)6-8(4-5-8)13(2,10)11/h3-6H2,1-2H3 |
InChI Key |
LYTRDOOKMIAQME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















